molecular formula C15H12O5 B3030639 Naringenin CAS No. 93602-28-9

Naringenin

Cat. No.: B3030639
CAS No.: 93602-28-9
M. Wt: 272.25 g/mol
InChI Key: FTVWIRXFELQLPI-UHFFFAOYSA-N
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Description

Naringenin is a bioactive flavanone predominantly found in citrus fruits such as grapefruits and oranges . It is the aglycone metabolite of naringin and has garnered significant research interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties . Its core research value lies in its ability to modulate key cellular signaling pathways. This compound has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and adhesion molecules . It also activates the Nrf2 pathway, enhancing cellular antioxidant defenses, and modulates the PI3K/Akt pathway to promote cell survival . In cancer research, this compound demonstrates pleiotropic anticancer activities by suppressing proliferation, inducing apoptosis, and inhibiting invasion and metastasis in various cell lines, including breast, lung, gastric, colorectal, and prostate cancers . Recent investigations into hepatocellular carcinoma have revealed that this compound inhibits proliferation, migration, and invasion while promoting apoptosis in cell lines, potentially through the regulation of key genes and pathways such as Wnt and MAPK signaling . A 2025 study also highlighted its potential in protecting retinal vascular endothelial cells from hyperglycemia-induced injury, suggesting relevance for complications like diabetic retinopathy . In cardiovascular research, this compound exhibits strong cardioprotective effects in models of ischemia-reperfusion injury, reduces atherosclerotic plaque development, and demonstrates anti-hypertensive effects linked to renin-angiotensin system (RAS) modulation . Furthermore, it protects blood cells from oxidative damage, which is crucial in the context of atherosclerosis . A key consideration for researchers is its pharmacokinetic profile; this compound has limited oral bioavailability, typically around 15%, due to low aqueous solubility and extensive metabolism . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWIRXFELQLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274239
Record name (+/-)-Naringenin
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67604-48-2, 480-41-1
Record name (±)-Naringenin
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Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
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Record name naringenin
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Biological Activity

Naringenin, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and anti-carcinogenic effects, supported by various studies and clinical findings.

This compound's chemical structure allows it to interact with multiple biological pathways. It is known to exhibit potent antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses. This effect is primarily attributed to its ability to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .

2. Antioxidant Activity

This compound's antioxidant capabilities are well-documented. A study indicated that this compound (0.02 mM) inhibited nitrite-induced oxidation of hemoglobin, demonstrating its free radical scavenging ability . Additionally, in vivo studies showed that this compound administration significantly reduced lipid peroxidation and protein carbonylation markers in various models .

Table 1: Summary of Antioxidant Effects of this compound

Study TypeConcentrationEffect Observed
In Vitro0.02 mMInhibition of hemoglobin oxidation
In Vivo50 mg/kgReduced lipid peroxidation
In Vivo100 mg/kgUpregulation of antioxidant enzymes

3. Anti-Inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects. In macrophage models exposed to lipopolysaccharide (LPS), this compound inhibited the activation of Nuclear Factor kappa B (NF-κB) and reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) .

Table 2: Anti-Inflammatory Effects of this compound

Study TypeConcentrationEffect Observed
In Vitro100 µMInhibition of NF-κB activation
In Vivo200 µMDecreased TNF-α production
In Vivo50 µg/mLReduced cyclooxygenase-2 (COX-2) expression

4. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties against various pathogens, particularly Gram-positive bacteria. It has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings .

Table 3: Antibacterial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

5. Anti-Cancer Potential

This compound's potential in cancer therapy is under investigation due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Case Study: this compound in Cancer Treatment
In a preclinical study, this compound was administered at doses of 100 mg/kg in mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Naringenin exhibits potent antioxidant and anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.

  • Mechanisms of Action : this compound modulates several signaling pathways, including the NF-κB pathway, which is crucial in regulating inflammation. It activates the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an important antioxidant enzyme .
  • Case Studies : In a study involving cyclophosphamide-induced hepatotoxicity in rats, this compound significantly reduced oxidative stress markers and liver fibrosis, highlighting its hepatoprotective capabilities .

Cancer Prevention and Treatment

This compound shows promise in cancer therapy due to its ability to inhibit tumor growth and metastasis.

  • Breast and Prostate Cancer : Research indicates that this compound can inhibit the metastasis of breast and prostate cancer cells through various mechanisms, including the modulation of apoptosis and cell cycle regulation .
  • In Vivo Studies : In models of precancerous lesions in the colon, this compound reduced lipid peroxidation and levels of pro-inflammatory cytokines like TNF-α, suggesting its role in preventing carcinogenesis .

Metabolic Disorders

This compound has been linked to improved metabolic health, particularly in conditions like diabetes.

  • Insulin Sensitivity : Studies show that this compound can reduce insulin resistance in diabetic rat models, enhancing glucose metabolism .
  • Lipid Metabolism : Its effects on lipid profiles indicate potential applications in managing hyperlipidemia and related cardiovascular diseases .

Neurological Applications

The neuroprotective effects of this compound are being explored for their potential in treating neurodegenerative diseases.

  • Alzheimer's Disease : this compound-O-carbamate derivatives have been identified as multitarget agents for Alzheimer's treatment, suggesting that this compound could play a role in mitigating neurodegeneration .
  • Oxidative Stress : By reducing oxidative stress markers in models of neurological conditions, this compound shows promise as a therapeutic agent for various neurodegenerative diseases .

Antimicrobial Activity

This compound's antimicrobial properties extend to both bacterial and viral infections.

  • Antiviral Effects : Notably, this compound has demonstrated inhibitory effects against SARS-CoV-2 in vitro, indicating its potential as an antiviral agent .
  • Bacterial Infections : It has shown efficacy against pathogens such as Escherichia coli, supporting its use as a natural antimicrobial agent .

Immunomodulatory Effects

This compound acts as an immunomodulator, influencing immune responses beneficially.

  • Cytokine Modulation : It downregulates pro-inflammatory cytokines while enhancing anti-inflammatory mediators, making it a candidate for treating autoimmune diseases .
  • Case Studies : Research indicates that this compound can alleviate symptoms in models of autoimmune encephalomyelitis by modulating immune cell activity .

Data Summary Table

Application AreaMechanism/EffectKey Findings/Studies
Antioxidant ActivityActivates Nrf2; inhibits NF-κBReduced oxidative stress in liver models
Cancer TreatmentInhibits metastasis; regulates apoptosisEffective against breast/prostate cancer
Metabolic DisordersEnhances insulin sensitivity; improves lipid profileReduces insulin resistance
Neurological HealthReduces oxidative stress; multitarget effectsPotential treatment for Alzheimer's
Antimicrobial ActivityInhibits bacterial growth; antiviral propertiesEffective against E. coli and SARS-CoV-2
ImmunomodulationModulates cytokine productionAlleviates autoimmune symptoms

Chemical Reactions Analysis

Metabolic Transformations

Naringenin undergoes extensive phase I/II metabolism:

Phase I: Microbial Degradation

Gut microbiota (Eubacterium ramulus, Bifidobacterium) cleave the heterocyclic C-ring, producing:

  • 3-(4'-Hydroxyphenyl)propionic acid

  • 3-(Phenyl)propionic acid

Phase II: Conjugation Reactions

Human enzymes modify this compound via:

  • Glucuronidation : Forms 7-O-glucuronide and 4'-O-glucuronide (major urinary metabolites)

  • Sulfation : Generates 7-O-sulfate and 4'-O-sulfate derivatives

  • Methylation : Produces hesperetin and eriodictyol

Chemical Reactivity Profiling

Density functional theory (DFT) studies reveal key reactivity sites :

Parameter Value Significance
Electrophilicity (ω)1.89 eVIndicates moderate electron-accepting capacity
Fukui Function (f⁻)C6: 0.152, C8: 0.147Identifies nucleophilic attack sites
Softness (S)3.12 eV⁻¹High polarizability facilitates redox reactions

Protonation studies show preferential sites:

  • This compound : Carbonyl oxygen (C4=O) due to resonance stabilization

  • This compound chalcone : Cγ carbonyl group, enabling keto-enol tautomerism

Antioxidant Mechanisms

This compound scavenges radicals via hydrogen atom transfer (HAT) and single electron transfer (SET):

Mechanism Reaction Biomarker Modulation
H₂O₂ neutralization2 Nar-OH + H₂O₂ → Nar=O + 2 H₂O↑ Glutathione (154%), ↓ Malondialdehyde (42%)
Lipid peroxidationNar + LOOH → Nar-OH + LOO-Inhibits 8-iso-PGF2α by 67% in Caco-2 cells
Metal chelationNar + Fe³+ → [Fe(Nar)₃]³⁻Reduces Fenton reaction efficacy

Synthetic Modifications

Key derivatization reactions enhance bioavailability:

Glycosylation

  • Naringin : this compound-7-O-neohesperidoside (solubility: 1.2 g/L vs. 0.03 g/L for aglycone)

  • Narirutin : this compound-7-O-rutinoside (plasma Tₘₐₓ: 6.5 h vs. 2.3 h for aglycone)

Prenylation

8-Prenylthis compound synthesis via this compound 8-dimethylallyltransferase:

  • Increases estrogen receptor binding (IC₅₀: 0.8 μM vs. 12.4 μM for this compound)

Stability and Degradation

Thermal analysis shows decomposition onset at 523.2 K (ΔH_fus = 39.8 kJ/mol) . Acidic hydrolysis (pH <3) cleaves glycosidic bonds to regenerate aglycone, while alkaline conditions (pH >9) induce ring-opening to chalcones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Eriodictyol
  • Structure : Differs from naringenin by an additional hydroxyl group at the 3' position.
  • Biological Activity : Exhibits lower inhibitory activity against SARS-CoV-2 main protease (Mpro) compared to this compound (docking score: -6.9 vs. This compound's -7.5). This is attributed to reversed binding orientation and lack of interaction with the His41 residue in Mpro .
  • Metabolism : Eriodictyol shares similar phase-II metabolism pathways (glucuronidation, sulfation) with this compound but shows distinct tissue-specific bioavailability .
Hesperetin
  • Structure : Contains a methoxy group at the 4' position instead of a hydroxyl group.
  • Chromatographic Behavior : Separates with higher resolution (3.0 vs. 0.6 for this compound) on phenylcarbamate-β-cyclodextrin columns in polar organic mode .
  • Bioactivity : Demonstrates comparable antioxidant activity but reduced anti-inflammatory effects compared to this compound due to methoxy substitution .
This compound Chalcone
  • Structure : Open-chain precursor of this compound with a chalcone backbone.
  • Biosynthesis : Converted to this compound by chalcone isomerase (CHI) in plants. Type I CHI enzymes, as in Ophiorrhiza japonica, catalyze near-complete conversion of chalcone to this compound .
  • Bioactivity : Less stable than this compound and prone to isomerization under physiological conditions, reducing its therapeutic utility .

Sulfur-Containing Derivatives

This compound 8-Sulphonate
  • Cytotoxicity : Causes minimal reduction in MRC-5 fibroblast viability (94.77% at 50 μM) and low mutagenicity (<5% DNA in comet tail assay) .
  • Permeability : Shows similar apical-to-basolateral transport kinetics to this compound in Caco-2 cells, with <10% passage after 60 minutes .
This compound 4’-O-Sulfate
  • Toxicity : Reduces MRC-5 viability to 81.48% at 100 μM, higher than this compound 8-sulphonate but within acceptable ISO 10993-5 limits .

Glycosides and Glucuronides

This compound 7-O-β-Glucuronide
  • Bioactivity : Mimics this compound’s anti-proliferative effects in Caco-2 cells, increasing G0/G1 phase cells by 15–20% at physiological concentrations .
  • Absorption : Lower intestinal permeability than this compound due to increased polarity .
Hesperidin (Hesperetin-7-O-rutinoside)
  • Solubility : Comparable aqueous solubility to this compound (4.95 µg/mL) but requires enzymatic cleavage for bioavailability .
  • Therapeutic Use : Less effective than this compound in lipid-lowering studies due to delayed aglycone release .

Alkylated and Oxime Derivatives

O-Alkyl this compound Oximes
  • Cytotoxicity: Monosubstituted derivatives (e.g., 1b, 3b) show moderate cytotoxicity (IC₅₀ = 32.12–49.93 µg/mL) against 3T3-L1 and HT-29 cells, while disubstituted analogs (e.g., 2b, 6b) are non-toxic (IC₅₀ > 100 µg/mL) .
  • Structure-Activity : Longer alkyl chains reduce cytotoxicity, highlighting the role of steric hindrance in target interaction .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of this compound and Analogs

Compound Solubility (µg/mL) log P Permeability (Peff ×10⁻⁴ cm/s) Key Modification
This compound 4.38 2.52 7.80 -
Eriodictyol 3.91 2.12 6.50 3'-OH
Hesperetin 5.20 2.78 7.20 4'-OCH₃
This compound 8-SO₃ 12.5* 1.98 6.39 8-sulfonate
Hesperidin 4.95 1.85 2.10 7-O-rutinoside

*Data from cyclodextrin complexes .

Mechanistic Insights from Structural Modifications

  • Hydroxyl Groups : The 4'-OH in this compound is critical for hydrogen bonding with protease residues (e.g., Gln189, Thr190 in SARS-CoV-2 Mpro). Methoxylation or removal of this group reduces activity by >30% .
  • Sulfonation : Enhances water solubility but may reduce membrane permeability due to increased polarity .
  • Glycosylation : Lowers bioavailability but improves stability in acidic environments (e.g., stomach) .

Q & A

Q. What experimental considerations are critical when preparing naringenin solutions for in vitro studies?

this compound’s poor aqueous solubility (≤13.15 mg/mL in DMSO; ≤18.27 mg/mL in ethanol) necessitates solvent optimization. Researchers must use polar aprotic solvents (e.g., DMSO) or ethanol with ultrasonication to achieve homogeneous solutions. Pre-solubilizing this compound in these solvents before dilution in cell culture media minimizes precipitation. Stability tests under experimental conditions (e.g., temperature, pH) are essential to avoid confounding results .

Q. How do researchers select appropriate in vitro and in vivo models to study this compound’s antioxidant mechanisms?

In vitro models (e.g., cell-free assays like DPPH or FRAP) are used to measure direct radical scavenging, while cell-based assays (e.g., H₂O₂-induced oxidative stress in K562 cells) assess intracellular effects. In vivo models (e.g., rodent studies) evaluate systemic antioxidant activity, requiring pharmacokinetic monitoring due to this compound’s low bioavailability. Dose-response curves and tissue-specific analyses are critical for translational relevance .

What methodological frameworks ensure rigor in formulating research questions about this compound’s bioactivity?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) help structure questions. For example:

  • PICO: “In murine models of inflammation (Population), how does this compound (Intervention) compared to dexamethasone (Comparison) modulate TNF-α levels (Outcome)?”
    These frameworks prevent overly broad or biased questions and align with gaps identified in prior studies (e.g., conflicting results on anti-inflammatory potency) .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound’s reported efficacy across antibacterial studies?

Discrepancies arise from variations in bacterial strains, this compound concentrations, and assay conditions (e.g., broth microdilution vs. disk diffusion). A meta-analysis of 27 studies reveals that this compound’s MIC (Minimum Inhibitory Concentration) ranges from 50–400 µg/mL against Staphylococcus aureus, influenced by synergism with antibiotics. Researchers must standardize protocols (e.g., CLSI guidelines) and report solvent controls to improve cross-study comparability .

Q. What strategies enhance this compound’s bioavailability in preclinical therapeutic applications?

Approaches include:

  • Nanoformulations : Liposomal encapsulation improves solubility and intestinal absorption.
  • Structural analogs : 7-O-methylthis compound increases metabolic stability.
  • Combinatorial administration : Co-administration with piperine (a bioenhancer) boosts plasma concentration by inhibiting CYP450 enzymes.
    These strategies address limitations highlighted in pharmacokinetic studies, where oral bioavailability remains <10% in rodent models .

Q. How should researchers design studies to elucidate this compound’s dual pro-oxidant and antioxidant effects?

Dose- and context-dependent effects require careful experimental design:

  • Dose stratification : Low doses (≤50 µM) often show antioxidant activity, while high doses (≥200 µM) may induce ROS in cancer cells (e.g., K562 leukemia models).
  • Cell-type specificity : Normal cells (e.g., PMNs) show resistance to oxidative stress compared to cancer lines.
  • Redox environment controls : Measure baseline glutathione (GSH) levels and SOD activity to contextualize results .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values.
  • Two-way ANOVA for time- and concentration-dependent studies (e.g., proliferation assays).
  • Post-hoc tests (e.g., Tukey’s HSD) to compare multiple treatment groups.
    Software like SPSS or GraphPad Prism ensures reproducibility, as demonstrated in leukemia cell studies .

Q. How can researchers address variability in this compound’s reported therapeutic thresholds across studies?

Study Type Effective Concentration Model System Key Variable
In vitro10–100 µMK562 cellsSerum-free media
In vivo20–50 mg/kg/dayRodent modelsAdministration route
Factors such as serum protein binding, metabolism, and interspecies differences must be standardized or explicitly modeled in pharmacokinetic simulations .

Emerging Research Directions

Q. What methodologies are emerging to study this compound’s epigenetic modulation effects?

  • ChIP-seq : To identify histone acetylation changes in cancer cells.
  • Methylation-specific PCR : For assessing DNA methylation patterns after treatment.
  • CRISPR-Cas9 screens : To pinpoint gene targets (e.g., Nrf2/KEAP1 pathway) mediating observed effects.
    These approaches address gaps in mechanistic data, particularly in chronic disease models .

Q. How can multi-omics approaches resolve this compound’s pleiotropic mechanisms?

Integrated transcriptomic, proteomic, and metabolomic analyses are critical. For example:

  • RNA-seq : Identifies differentially expressed genes in inflammation pathways.
  • LC-MS metabolomics : Tracks this compound-derived metabolites (e.g., this compound-7-glucuronide).
  • Network pharmacology : Predicts interactions with non-canonical targets (e.g., mTOR, PPAR-γ).
    Such systems-level data contextualize conflicting findings and prioritize pathways for validation .

Key Considerations for Researchers

  • Solubility and Stability : Always pre-test this compound solutions under experimental conditions (pH, temperature) .
  • Bioavailability : Report pharmacokinetic parameters (Cmax, Tmax, AUC) in in vivo studies .
  • Data Transparency : Share raw datasets and analysis scripts via repositories to enhance reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naringenin
Reactant of Route 2
Naringenin

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